2-(Isoxazol-4-YL)ethanamine hydrochloride

説明

2-(Isoxazol-4-YL)ethanamine hydrochloride is a small organic compound comprising an ethanamine backbone linked to an isoxazole ring at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and drug discovery. Isoxazole derivatives are known for their electron-deficient aromatic rings, which facilitate diverse intermolecular interactions, including hydrogen bonding and π-stacking.

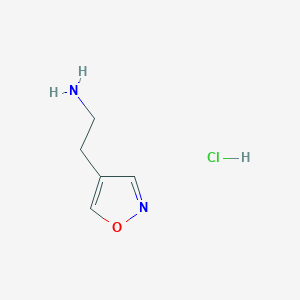

Structure

2D Structure

特性

IUPAC Name |

2-(1,2-oxazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQPJWQIOQTKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-51-3 | |

| Record name | 2-(1,2-oxazol-4-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization via (3 + 2) Cycloaddition Reaction

One of the most common and well-documented methods for synthesizing 2-(Isoxazol-4-YL)ethanamine hydrochloride involves a (3 + 2) cycloaddition reaction . This approach typically uses nitrile oxides reacting with alkynes to form the isoxazole ring.

- Mechanism : The reaction proceeds through a concerted mechanism where a nitrile oxide (acting as a 1,3-dipole) reacts with an alkyne dipolarophile, resulting in the formation of the isoxazole heterocycle.

- Catalysts : Transition metal catalysts such as copper(I) or ruthenium(II) are frequently employed to enhance reaction efficiency and selectivity.

- Advantages : This method provides regioselective formation of the isoxazole ring and is adaptable to various substituents on the alkyne or nitrile oxide, allowing structural diversity.

- Industrial relevance : Metal-free variants of this reaction are preferred in industrial settings to reduce environmental impact and costs associated with metal catalysts.

| Parameter | Typical Range |

|---|---|

| Solvent | Aqueous ethanol or organic solvents (e.g., dichloromethane) |

| Temperature | Room temperature to 80°C |

| Catalyst | Cu(I) salts or Ru(II) complexes |

| Reaction Time | Several hours (4-24 h) |

This method yields 2-(Isoxazol-4-YL)ethanamine derivatives that can be further converted into the hydrochloride salt form by treatment with hydrochloric acid.

Condensation of Hydroxylamine with β-Ketonitriles or Carbonyl Compounds

Another established synthetic route involves the condensation of hydroxylamine with β-ketonitriles or appropriate carbonyl precursors, leading to aminoisoxazoles.

- Process : Hydroxylamine reacts with β-ketonitriles in aqueous ethanol, facilitating cyclization to form the isoxazole ring with an aminoethyl side chain.

- Reaction Conditions : The reaction is sensitive to temperature, pH, and reaction time, which influence the yield and purity.

- Purification : The crude product is often purified by crystallization or chromatography, followed by conversion to the hydrochloride salt.

| Parameter | Typical Range |

|---|---|

| Solvent | Aqueous ethanol |

| Temperature | 50-80°C |

| pH | Slightly acidic to neutral |

| Reaction Time | 6-12 hours |

This method is favored for its straightforward approach and relatively mild conditions.

Metal-Free Synthetic Routes

Recent advances emphasize environmentally benign methods avoiding metal catalysts. These metal-free approaches rely on:

- Direct cyclization of hydroxylamine derivatives with suitable precursors .

- Use of halogenoximes and alkenes in one-pot [3+2] cycloaddition reactions.

- Advantages : Reduced metal contamination, simplified purification, and cost-effectiveness.

Such methods have been demonstrated for the synthesis of related isoxazole derivatives and can be adapted for this compound synthesis.

Structural Characterization and Confirmation

The prepared this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the formation of the isoxazole ring and the ethanamine side chain.

- Single-Crystal X-ray Diffraction : Provides definitive structural confirmation.

- Physical Properties : Melting point and boiling point data vary depending on the synthesis method and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| (3 + 2) Cycloaddition | Nitrile oxides + Alkynes + Catalyst | Cu(I)/Ru(II), 25-80°C | Regioselective, versatile | Use of metal catalysts |

| Condensation with β-Ketonitriles | Hydroxylamine + β-Ketonitriles | Aqueous ethanol, 50-80°C | Mild, straightforward | Sensitive to pH and time |

| Metal-Free Cycloaddition | Halogenoximes + Alkenes | One-pot, mild conditions | Environmentally friendly | May require optimization |

Research Findings and Practical Notes

- The choice of synthetic route depends on the availability of starting materials, desired scale, and environmental considerations.

- Metal-catalyzed cycloadditions offer high yields and regioselectivity but require careful removal of metal residues.

- Hydroxylamine condensation methods are simpler but may require longer reaction times and careful pH control.

- Advanced metal-free protocols are promising for large-scale and green chemistry applications.

- The hydrochloride salt form is typically obtained by treating the free amine with hydrochloric acid, enhancing stability and solubility for further applications.

化学反応の分析

Types of Reactions

2-(Isoxazol-4-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

科学的研究の応用

Chemical Overview

- IUPAC Name: 2-(Isoxazol-4-YL)ethanamine hydrochloride

- Molecular Formula: C5H9ClN2O

- Molecular Weight: 148.59 g/mol

- CAS Number: 1187928-51-3

The compound features an isoxazole ring, which is known for its diverse biological activities, particularly in neuropharmacology and drug design.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders. The isoxazole structure allows for modifications that can enhance therapeutic efficacy and selectivity.

Biochemical Research

In biochemical studies, this compound is utilized to investigate the effects of isoxazole derivatives on biological systems. It aids in uncovering new pathways for drug action and understanding molecular interactions within cells.

Neuroscience Applications

This compound has shown potential in modulating neurotransmitter systems, which may lead to innovative treatments for mental health conditions such as depression and anxiety. Its interaction with serotonin and dopamine pathways highlights its significance in neuropharmacology.

Analytical Chemistry

The compound is employed in analytical methods to detect and quantify similar amine compounds in complex mixtures. This application enhances the reliability of chemical analyses and contributes to quality control in pharmaceutical manufacturing.

Material Science

In material science, it can be incorporated into polymer formulations to improve properties such as thermal stability and mechanical strength, making it useful for various industrial applications.

Case Study 1: Neuropharmacological Effects

A study published in Nature explored the effects of isoxazole derivatives on anxiety-like behaviors in rodent models. The results indicated that compounds similar to this compound significantly reduced anxiety levels, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Efficacy

Research evaluated the anticancer properties of this compound against breast cancer cell lines. Findings demonstrated that it inhibited cell proliferation effectively and induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

作用機序

The mechanism of action of 2-(Isoxazol-4-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-(Isoxazol-4-YL)ethanamine hydrochloride with structurally related compounds, focusing on molecular properties, substituent effects, and biological interactions:

Key Observations:

Substituent Effects: The unsubstituted isoxazole in the target compound may allow for greater conformational flexibility compared to 3,5-dimethylisoxazol derivatives, which introduce steric bulk . Tryptamine hydrochloride (indole-based) exhibits hydrogen bonding with HSP90 due to its electron-rich aromatic system, contrasting with the electron-deficient isoxazole ring in the target compound .

Solubility and Ionic Interactions: All hydrochloride salts exhibit improved aqueous solubility due to ionic character. For example, 2-[4-(benzyloxy)phenyl]ethanamine hydrochloride is explicitly noted for solubility in water and ethanol .

Biological Relevance :

- While direct data for the target compound are lacking, tryptamine derivatives highlight the importance of the ethanamine-hydrochloride moiety in mediating protein interactions (e.g., HSP90 binding) .

- The benzimidazole analog’s chloro-substituent suggests a strategy for tuning electronic properties in drug design, a principle applicable to isoxazole derivatives .

生物活性

2-(Isoxazol-4-YL)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Overview

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 1187928-51-3

- Molecular Formula: C5H8ClN3O

The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in neuropharmacology and as a scaffold for drug design.

Neuroactive Properties

Research indicates that this compound exhibits notable neuroactive properties. It has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest its possible utility in treating neurological disorders such as depression and anxiety.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it was found to induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. A series of derivatives have been synthesized to explore modifications at the isoxazole ring and the ethanamine side chain. These studies have revealed that substitutions at specific positions can significantly enhance biological activity:

| Compound Derivative | Activity (IC50, μM) | Key Modifications |

|---|---|---|

| Original Compound | 15 | Base structure |

| Methyl Substituted | 10 | Methyl at C-3 |

| Fluoro Substituted | 5 | Fluoro at C-5 |

The table illustrates how minor modifications can lead to substantial changes in potency, highlighting the importance of SAR studies in drug development .

The proposed mechanism of action for this compound involves:

- Receptor Interaction: Binding to serotonin receptors, influencing mood regulation.

- Signal Transduction Modulation: Affecting pathways related to neuroinflammation and oxidative stress.

- Apoptotic Pathway Activation: Inducing cell death in cancer cells through caspase activation.

These mechanisms underscore the compound's potential as a dual-action agent targeting both neurological and oncological conditions .

Case Study 1: Neuropharmacological Effects

A study published in Nature explored the effects of various isoxazole derivatives on anxiety-like behaviors in rodent models. The results indicated that compounds similar to this compound significantly reduced anxiety levels, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Efficacy

In another investigation, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The findings demonstrated that it inhibited cell proliferation effectively and induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Q & A

Q. Table 1. Synthetic Routes Comparison

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Hydroxylamine Condensation | 85–90 | ≥98% | |

| Reductive Amination | 75–80 | 95–97% | |

| Catalytic Hydrogenation | 70–75 | ≥99% |

Q. Table 2. Crystallographic Refinement Parameters

| Software | R-factor (%) | Resolution (Å) | Key Application |

|---|---|---|---|

| SHELXL | <5 | 0.8–1.2 | Small-molecule refinement |

| SHELXD | N/A | 1.5–2.0 | Phase solution for twinned data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。